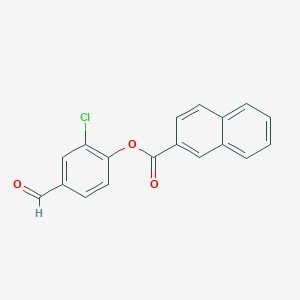

2-chloro-4-formylphenyl 2-naphthoate

Description

2-Chloro-4-formylphenyl 2-naphthoate is an aromatic ester compound featuring a naphthoate backbone substituted with a chlorine atom and a formyl group on the phenyl ring. For example, the metabolism of 2-naphthoate (a simpler analog lacking chloro and formyl substituents) by Burkholderia sp. JT 1500 involves intermediates such as 1-hydroxy-2-naphthoate and phthalate derivatives . The chloro and formyl groups in this compound likely influence its chemical reactivity, solubility, and biodegradability compared to unsubstituted naphthoates.

Properties

IUPAC Name |

(2-chloro-4-formylphenyl) naphthalene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11ClO3/c19-16-9-12(11-20)5-8-17(16)22-18(21)15-7-6-13-3-1-2-4-14(13)10-15/h1-11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDRJGVQRPLCNFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)OC3=C(C=C(C=C3)C=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

2-Naphthoate and Derivatives

2-Naphthoate (C₁₁H₇O₂⁻) serves as a foundational structure for derivatives like 2-chloro-4-formylphenyl 2-naphthoate. Key differences include:

- Substituent Effects: The addition of a chlorine atom (electron-withdrawing) and a formyl group (electron-withdrawing and reactive) on the phenyl ring alters the compound’s electronic properties. This may reduce susceptibility to enzymatic degradation compared to hydroxylated derivatives like 1-hydroxy-2-naphthoate, which is a known intermediate in bacterial pathways .

- Biodegradability : Studies on Burkholderia sp. JT 1500 reveal that 2-naphthoate is metabolized via a 13-step pathway to pyruvate, succinate, and acetyl-CoA . However, halogenated derivatives (e.g., chloro-substituted) are typically more resistant to microbial degradation due to steric and electronic hindrance .

1-Hydroxy-2-Naphthoate

1-Hydroxy-2-naphthoate (C₁₁H₇O₃⁻) is a hydroxylated analog of 2-naphthoate and a critical intermediate in polycyclic aromatic hydrocarbon (PAH) degradation. Comparative features include:

- Reactivity : The hydroxyl group in 1-hydroxy-2-naphthoate facilitates further oxidation to 2-carboxybenzalpyruvate, a step catalyzed by inducible enzymes in Burkholderia . In contrast, the chloro and formyl groups in this compound may block similar enzymatic activity.

- Environmental Persistence : Hydroxylated naphthoates are transient intermediates in biodegradation pathways, whereas halogenated derivatives like this compound are expected to persist longer in ecosystems .

2-Chloro-4-Formylphenyl Trifluoromethanesulfonate

Key distinctions include:

- Functional Groups : The trifluoromethanesulfonate group is a strong electron-withdrawing leaving group, making this compound highly reactive in nucleophilic substitution reactions. In contrast, the 2-naphthoate ester group in this compound may confer stability under physiological conditions .

- Applications : Trifluoromethanesulfonate derivatives are often used as intermediates in organic synthesis, while naphthoate esters are more relevant in biodegradation studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.